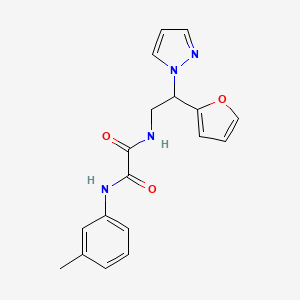
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as FTO inhibitor or FTOi, is a chemical compound that has gained significant attention in scientific research in recent years. FTOi is a potent inhibitor of fat mass and obesity-associated protein (FTO), which is a demethylase enzyme that plays a crucial role in the regulation of RNA metabolism and energy homeostasis.
Mechanism of Action
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei exerts its pharmacological effects by inhibiting the enzymatic activity of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a demethylase enzyme that catalyzes the demethylation of N6-methyladenosine (m6A) in RNA molecules. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei binds to the active site of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide and prevents the demethylation of m6A, leading to changes in RNA metabolism and gene expression. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has also been shown to induce the accumulation of m6A in RNA molecules, which may have downstream effects on RNA stability, splicing, and translation.
Biochemical and Physiological Effects:
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has been shown to have a wide range of biochemical and physiological effects. In animal models of obesity and diabetes, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has been shown to reduce body weight, improve glucose metabolism, and increase energy expenditure. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has also been shown to reduce the expression of inflammatory cytokines and improve insulin sensitivity. In cancer cells, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy.
Advantages and Limitations for Lab Experiments
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has several advantages for use in lab experiments. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei is a potent and specific inhibitor of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide, which allows for the selective modulation of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide activity. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei is also cell-permeable and can be used in a variety of cell-based assays. However, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has some limitations for use in lab experiments. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has limited solubility in water and may require the use of organic solvents for delivery. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei may also have off-target effects on other demethylase enzymes, which can complicate the interpretation of experimental results.
Future Directions
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has significant potential for therapeutic applications in the treatment of obesity, diabetes, and cancer. Future research directions for N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei include the development of more potent and selective inhibitors of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide, the optimization of delivery methods for N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei, and the identification of biomarkers for patient selection in clinical trials. Additionally, further research is needed to elucidate the downstream effects of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide inhibition on RNA metabolism and gene expression.
Synthesis Methods
The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei involves a series of chemical reactions, starting from commercially available starting materials. The synthesis begins with the preparation of 2-furylhydrazine, which is then reacted with 1-(m-tolyl)ethanone to form 2-(m-tolyl)-2-(furan-2-yl)ethyl hydrazine. This intermediate is then reacted with ethyl oxalyl chloride to form N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide. The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei is a multistep process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of obesity, diabetes, and cancer. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has been shown to reduce body weight and improve glucose metabolism in animal models of obesity and diabetes. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has also been shown to inhibit the growth of cancer cells by reducing the expression of oncogenes and increasing the expression of tumor suppressor genes. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamidei has also been used as a tool compound to study the role of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide in RNA metabolism and epigenetic regulation.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13-5-2-6-14(11-13)21-18(24)17(23)19-12-15(16-7-3-10-25-16)22-9-4-8-20-22/h2-11,15H,12H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOJKUVYKAVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



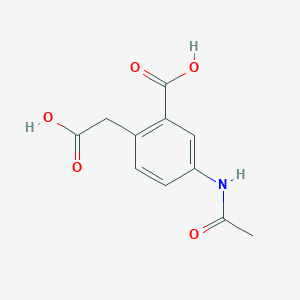
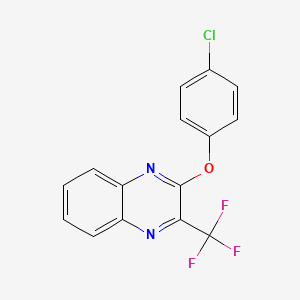
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2989986.png)
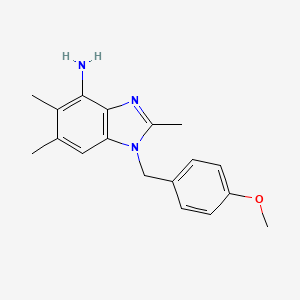


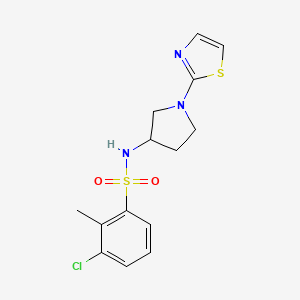
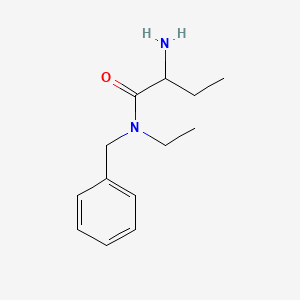
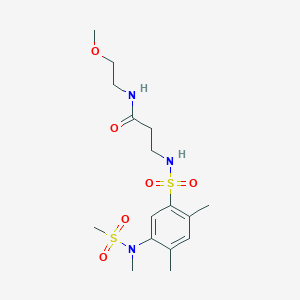
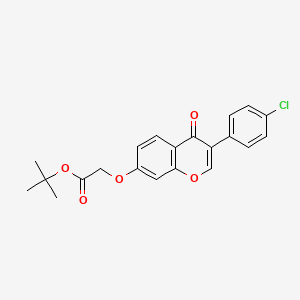

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)